molecular formula C11H10ClNSe B12538126 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile CAS No. 820221-74-7

3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile

Cat. No.: B12538126
CAS No.: 820221-74-7
M. Wt: 270.63 g/mol
InChI Key: KBACCAYAJXBACL-UHFFFAOYSA-N
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Description

3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile: is a chemical compound that features a cyclobutane ring substituted with a chloro group, a phenylselanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the chloro, phenylselanyl, and carbonitrile groups. One common method involves the use of cyclobutyl halides and phenylselenyl cyanide under specific reaction conditions to achieve the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-(phenylthio)cyclobutane-1-carbonitrile
  • 3-Chloro-3-(phenylsulfonyl)cyclobutane-1-carbonitrile
  • 3-Chloro-3-(phenylseleno)cyclobutane-1-carbonitrile

Uniqueness

3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to its sulfur and sulfonyl analogs. This makes it particularly interesting for applications requiring redox-active compounds.

Properties

CAS No.

820221-74-7

Molecular Formula

C11H10ClNSe

Molecular Weight

270.63 g/mol

IUPAC Name

3-chloro-3-phenylselanylcyclobutane-1-carbonitrile

InChI

InChI=1S/C11H10ClNSe/c12-11(6-9(7-11)8-13)14-10-4-2-1-3-5-10/h1-5,9H,6-7H2

InChI Key

KBACCAYAJXBACL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(Cl)[Se]C2=CC=CC=C2)C#N

Origin of Product

United States

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